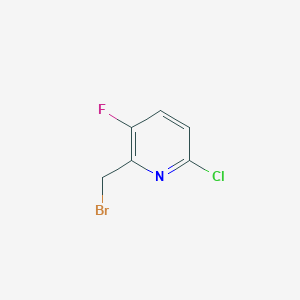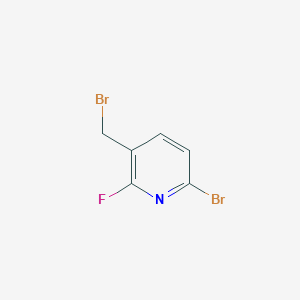
4-Chloro-6-(4-chlorophenoxy)pyrimidine
Descripción general
Descripción
4-Chloro-6-(4-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6Cl2N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 4th position and a chlorophenoxy group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-chlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-chlorophenol. This reaction is often carried out under basic conditions using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-chlorophenol attacks the 6-position of the pyrimidine ring, displacing the chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts or phase-transfer agents can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-(4-chlorophenoxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of enzymes involved in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(4-methylphenoxy)pyrimidine
- 4-Chloro-6-(4-isocyanatophenoxy)pyrimidine
- 4-Chloro-6-(4-nitrophenoxy)pyrimidine
- 4-Chloro-6-(4-fluorophenoxy)pyrimidine
Uniqueness
4-Chloro-6-(4-chlorophenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and chlorophenoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
124041-02-7 |
|---|---|
Fórmula molecular |
C10H6Cl2N2O |
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
4-chloro-6-(4-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |
Clave InChI |
OFUNGGXKORELSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)Cl |
| 124041-02-7 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)







![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)

